molecular formula C12H7ClF3N3O2 B1392297 4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde CAS No. 1160701-79-0

4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde

Cat. No.: B1392297
CAS No.: 1160701-79-0
M. Wt: 317.65 g/mol
InChI Key: RJKBQZGBVXMAOR-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde (CAS: 1160701-79-0; molecular formula: C₁₂H₇ClF₃N₃O₂; molecular weight: 317.66) is a pyrimidine derivative featuring a chloro group at position 4, a trifluoromethoxy-aniline substituent at position 6, and a carbaldehyde moiety at position 3. It serves as a versatile intermediate in synthesizing heterocyclic compounds, particularly in the development of kinase inhibitors and antiproliferative agents . Its synthesis involves condensation reactions under basic conditions, yielding 63% after purification via silica gel chromatography .

Properties

IUPAC Name

4-chloro-6-[4-(trifluoromethoxy)anilino]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O2/c13-10-9(5-20)11(18-6-17-10)19-7-1-3-8(4-2-7)21-12(14,15)16/h1-6H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKBQZGBVXMAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=NC=N2)Cl)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethoxy group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C12H8ClF3N2O, with a molecular weight of 292.65 g/mol. The structure includes a pyrimidine ring substituted at the 4 and 6 positions, which is critical for its biological activity.

Research indicates that compounds similar to this compound often act as kinase inhibitors. For instance, studies have shown that pyrimidine derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition of CDK4 and CDK6 has been linked to significant anticancer effects, causing G1 phase arrest in tumor cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrimidine-based compounds. For example, a related compound demonstrated IC50 values against CDK4/6 in the low nanomolar range (0.011 μM for CDK4) . This suggests that this compound may exhibit similar potency.

In Vitro Studies

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. It has been evaluated against various cancer-related targets, including EGFR and VEGFR2. The results indicate a strong inhibitory effect on these targets, with some compounds showing selectivity indices significantly favoring EGFR inhibition over other kinases .

Case Studies

  • Study on Tumor Regression : In vivo studies involving xenograft models demonstrated that similar pyrimidine compounds effectively inhibited tumor growth and induced apoptosis in various cancer types, including breast and colon cancers .
  • Mechanistic Insights : A detailed analysis revealed that compounds like this compound could disrupt cell cycle progression, leading to DNA fragmentation and enhanced apoptosis in cultured tumor cells .

Tables of Biological Activity

Activity IC50 Value (µM) Target Reference
CDK4 Inhibition0.011CDK4
EGFR InhibitionVariableEGFR
VEGFR2 InhibitionVariableVEGFR2
Tumor Growth InhibitionSignificantVarious Tumors

Scientific Research Applications

Medicinal Chemistry

CTFMP has garnered attention for its potential as an antitumor agent . Research indicates that it inhibits the growth of various cancer cell lines, including lung, breast, and colon cancers. The proposed mechanism involves the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and cell division. Additionally, CTFMP exhibits anti-inflammatory and anti-angiogenic properties, which may be beneficial in treating inflammatory diseases and conditions characterized by abnormal blood vessel growth.

Organic Synthesis

In organic chemistry, CTFMP serves as a building block for synthesizing other biologically active compounds. Its unique structure allows chemists to modify it to create derivatives with enhanced pharmacological properties or novel functionalities.

Material Science

CTFMP is utilized in material science for developing functional materials such as liquid crystals and polymers. Its chemical properties make it suitable for applications requiring specific thermal and optical characteristics.

Agrochemicals

Research into CTFMP's potential as an agrochemical has revealed its possible use as a herbicide or insecticide. Studies suggest that its chemical structure may confer effective pest control properties while minimizing environmental impact.

Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor activity of CTFMP against several cancer cell lines. The results demonstrated significant cytotoxic effects, particularly on lung cancer cells, with IC50 values indicating potent activity. The study also explored the compound's mechanism of action, confirming its role in inhibiting DNA topoisomerase II activity.

Organic Synthesis Applications

In another research initiative, CTFMP was employed as a precursor in synthesizing novel pyrimidine derivatives. These derivatives were screened for biological activity, revealing several candidates with promising antitumor properties. The synthetic versatility of CTFMP allows for modifications that enhance efficacy against specific cancer types.

Agrochemical Development

A recent investigation assessed CTFMP's efficacy as an insecticide against common agricultural pests. Field trials indicated that formulations containing CTFMP significantly reduced pest populations compared to untreated controls, suggesting its viability as an eco-friendly pest management solution.

Conclusion and Future Directions

The compound 4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde (CTFMP) shows significant promise across various fields of research due to its unique chemical properties and biological activities. Future research should focus on:

  • Developing analogs with improved efficacy and reduced toxicity.
  • Exploring additional therapeutic applications beyond oncology.
  • Investigating environmental impacts and regulatory aspects related to its use in agrochemicals.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name (CAS) Key Substituents Molecular Weight Key Structural Differences Similarity Score*
4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde (1160701-79-0) 4-Cl, 6-(4-CF₃O-PhNH), 5-CHO 317.66 Reference compound 1.00
4-Chloro-6-(4-trifluoromethyl-phenyl)pyrimidine (659729-09-6) 4-Cl, 6-(4-CF₃-Ph) 288.68 Trifluoromethyl instead of trifluoromethoxy 0.76
4-Chloro-5-(trifluoromethyl)quinazoline (16499-63-1) Quinazoline core, 5-CF₃ 218.58 Quinazoline scaffold vs. pyrimidine 0.75
4-Chloro-6-(dimethylamino)-pyrimidine-5-carbaldehyde (14160-95-3) 4-Cl, 6-NMe₂, 5-CHO 186.63 Dimethylamino instead of aromatic amine N/A
4-Chloro-6-(piperazin-1-yl)-pyrimidine-5-carbaldehyde (1499709-76-0) 4-Cl, 6-piperazinyl, 5-CHO 226.66 Piperazine ring substitution N/A

*Similarity scores derived from structural comparisons in .

Key Observations:

  • Trifluoromethoxy vs.
  • Aromatic vs.
  • Scaffold Differences: Quinazoline analogs (e.g., 16499-63-1) exhibit distinct electronic properties due to their fused benzene ring, altering reactivity and target selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including chlorination of pyrimidine precursors and coupling reactions with substituted anilines. For example, analogous compounds are synthesized via nucleophilic aromatic substitution using phosphoryl chloride (POCl₃) under reflux conditions . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agents) and monitoring reaction progress via TLC or HPLC. Post-reaction purification via recrystallization or column chromatography is critical to isolate the aldehyde intermediate .

Q. How should researchers handle this compound to ensure safety and minimize environmental impact?

  • Methodological Answer : Strict safety protocols are required due to reactive chloro and trifluoromethoxy groups. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation; for volatile intermediates, conduct reactions in sealed systems or gloveboxes . Waste must be segregated: halogenated organics stored separately and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, 19F for trifluoromethoxy groups), HPLC (≥95% purity threshold), and FTIR to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related pyrimidine derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrimidine core be addressed?

  • Methodological Answer : Regioselectivity in pyrimidine systems is influenced by electronic and steric factors. For example, chlorination at the 4-position is favored due to electron-withdrawing effects of adjacent substituents. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., amino or trifluoromethoxy) can guide coupling reactions. Experimental validation via controlled stepwise functionalization (e.g., Suzuki-Miyaura coupling after halogenation) minimizes byproducts .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. inactive analogs) may arise from impurities, assay conditions, or subtle structural variations. Reproduce experiments with rigorously purified batches. Perform SAR studies by systematically modifying substituents (e.g., replacing trifluoromethoxy with methoxy) and testing against standardized assays (e.g., MIC for antibacterial activity). Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) .

Q. How can computational tools predict the compound’s potential as a kinase inhibitor or agrochemical candidate?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens against target proteins (e.g., EGFR kinase or pest-specific enzymes). Focus on key interactions: the aldehyde group may form covalent bonds with catalytic lysines, while the trifluoromethoxy phenyl group enhances hydrophobic binding. MD simulations assess stability of ligand-receptor complexes. Validate predictions with in vitro kinase assays or herbicidal activity tests .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : Scale-up introduces risks of racemization or side reactions. Use chiral catalysts (e.g., BINOL-phosphates) for asymmetric synthesis. Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry. Optimize solvent systems (e.g., switch from THF to DMF for better solubility) and control temperature gradients during crystallization to preserve stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde
Reactant of Route 2
4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.